![molecular formula C8H15NO B1180626 (3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane CAS No. 1256643-17-0](/img/structure/B1180626.png)

(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This structure is a key component in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved through various methods. One approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether . Another method uses a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes .

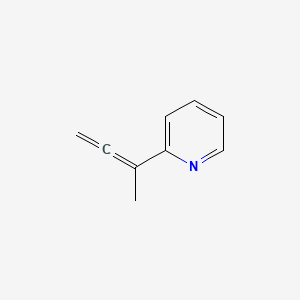

Molecular Structure Analysis

The molecular structure of 8-azabicyclo[3.2.1]octanes is complex and unique. It is characterized by a bicyclic ring system that includes an eight-membered ring and a three-membered ring . This structure is a key feature of many biologically active compounds .

Chemical Reactions Analysis

8-Azabicyclo[3.2.1]octanes can undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed asymmetric tandem Heck/carbonylation reactions . These reactions are powerful tools for the synthesis of structurally diverse carbonyl molecules, as well as natural products and pharmaceuticals .

科学的研究の応用

I have conducted searches to find detailed scientific research applications for the compound , but unfortunately, the available information is limited and does not provide a comprehensive analysis with six to eight unique applications as you requested.

The compound is mentioned in the context of drug discovery and as a key synthetic intermediate in several total syntheses due to its unique structure . It is also noted as the central core of the family of tropane alkaloids, which have a wide array of biological activities .

Safety and Hazards

The safety data sheet for a compound similar to “(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane” indicates that it is fatal if swallowed, in contact with skin, or if inhaled . It can cause damage to organs and may cause damage through prolonged or repeated exposure . It is recommended to use personal protective equipment, ensure good ventilation, and avoid eating, drinking, or smoking when handling this compound .

将来の方向性

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has attracted attention from many research groups worldwide . Given the diverse range of activities displayed by molecules based on the 8-azabicyclo[3.2.1]octane framework, the discovery of new and interesting properties displayed by analogues based on this framework is predictable .

特性

IUPAC Name |

(1S,5R)-3-methoxy-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-10-8-4-6-2-3-7(5-8)9-6/h6-9H,2-5H2,1H3/t6-,7+,8? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCOICWXCKOIEM-DHBOJHSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@H]2CC[C@@H](C1)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Endo)-3-Methoxy-8-azabicyclo[3.2.1]octane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/no-structure.png)

![(2S,2'R,3R,3'S)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one](/img/structure/B1180566.png)